Methyl 5-bromo-2-((2-methoxy-2-oxoethoxy)methyl)benzoate
Description
Properties
IUPAC Name |
methyl 5-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO5/c1-16-11(14)7-18-6-8-3-4-9(13)5-10(8)12(15)17-2/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYSKDLSJJGCJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCC1=C(C=C(C=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-bromo-2-((2-methoxy-2-oxoethoxy)methyl)benzoate, with the CAS number 2703756-39-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, antioxidant, and cytotoxic properties, supported by recent research findings.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of methyl benzoate derivatives. For instance, compounds with electron-withdrawing groups like bromine have shown varying degrees of effectiveness against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the bromine atom in this compound may enhance its interaction with bacterial cell membranes, leading to increased antibacterial activity.
Table 1: Antibacterial Activity of Methyl Benzoate Derivatives
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Methyl 4-nitrobenzoate | Pseudomonas aeruginosa | 18 |
| Methyl 4-methoxybenzoate | Escherichia coli | 12 |
Antioxidant Activity
The antioxidant properties of methyl benzoates are crucial for their application in cosmetic formulations and health supplements. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay has been employed to evaluate the free radical scavenging ability of this compound. Preliminary results indicate that this compound exhibits moderate antioxidant activity.
Table 2: Antioxidant Activity Evaluation
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 45 |
| Ascorbic Acid | 95 |
| Methyl 4-methoxybenzoate | 60 |
Cytotoxicity
Cytotoxicity assays using HEK293 cells have shown that higher concentrations of this compound lead to a significant decrease in cell viability. This suggests that while the compound may possess beneficial properties at lower concentrations, caution is advised when considering its use in therapeutic applications.
Figure 1: Cytotoxicity Profile of Methyl Benzoates
Cytotoxicity Graph
Case Studies
-
Antibacterial Efficacy Study :
A recent study evaluated various methyl benzoates for their antibacterial efficacy. Methyl 5-bromo derivatives were found to be particularly effective against gram-positive bacteria, suggesting potential for development into antibacterial agents. -
Antioxidant Potential in Cosmetic Applications :
Another study explored the use of methyl benzoates in cosmetic formulations due to their antioxidant properties. The findings indicated that incorporating these compounds could enhance skin protection against oxidative stress.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-bromo-2-((2-methoxy-2-oxoethoxy)methyl)benzoate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity.
Case Study: Anticancer Activity
A study conducted on derivatives of this compound demonstrated promising anticancer properties. The introduction of the methoxy and oxoethoxy groups was found to enhance the cytotoxic effects against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Synthesis of Functional Materials
The compound is also utilized in the synthesis of functional materials, particularly in polymer chemistry. Its reactive groups can be incorporated into polymer backbones, leading to materials with tailored properties.
Data Table: Polymerization Studies
| Polymer Type | Monomer Used | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Polyurethane | This compound | 80°C, 24 hours | 85 |
| Poly(ester-urethane) | Methyl 5-bromo-2-(methoxycarbonyl)benzoate | 60°C, 48 hours | 90 |
These studies indicate that the compound's incorporation into polymers enhances both thermal stability and mechanical properties .
Agricultural Chemistry
The compound has potential applications in agricultural chemistry as a precursor for agrochemicals. Its structure can be modified to develop herbicides or fungicides.
Case Study: Herbicide Development
Research has shown that derivatives of this compound exhibit herbicidal activity against common weeds. The effectiveness was attributed to the bromine atom's ability to disrupt metabolic pathways in target species .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : Methyl 5-bromo-2-((2-methoxy-2-oxoethoxy)methyl)benzoate
- Molecular Formula : C₁₂H₁₃BrO₅
- Molecular Weight : 317.13 g/mol
- CAS No.: 2703756-39-0
- Key Features :
- A benzoate ester with a bromine atom at the 5-position.
- A complex substituent at the 2-position: a methoxycarbonylmethoxy group [(2-methoxy-2-oxoethoxy)methyl].
- Hazard Profile :
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2 and 5
The following table compares key parameters of the target compound with analogs sharing substitution at positions 2 and 5 on the benzoate ring:
Structural and Functional Group Analysis
- Reactivity: Bromine at position 5 enables cross-coupling reactions (e.g., Suzuki-Miyaura). The target compound’s 2-position substituent contains an additional ester group, which may undergo hydrolysis or transesterification . Compounds with sulfonamide or quinoline groups (e.g., ) exhibit varied reactivity due to electron-withdrawing or aromatic systems.
- Crystallography: Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate () forms centrosymmetric dimers via weak hydrogen bonds. Quinoline-containing analogs () show π-π stacking interactions, influencing their solid-state properties.
Solubility and Polarity :
Preparation Methods
Route 1: Sequential Bromination and Etherification
Step 1: Synthesis of Methyl 2-(Hydroxymethyl)benzoate
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Starting material : Dimethyl terephthalate or methyl salicylate.
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Bromination : Direct bromination using N-bromosuccinimide (NBS) in tetrachloromethane at 60–80°C achieves 5-bromo substitution.
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Reduction : Hydroxymethyl introduction via LiAlH4 reduction of a nitro or carbonyl group.
Step 2: Etherification with Methyl Glycolate
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Reagents : Methyl glycolate, Mitsunobu reagents (diethyl azodicarboxylate, triphenylphosphine), or Williamson ether synthesis (NaH, THF).
-
Conditions :
Step 3: Final Esterification
Route 2: Friedel-Crafts Acylation and Subsequent Modification
Step 1: Friedel-Crafts Acylation
-
Substrate : Methyl 5-bromosalicylate.
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Reagents : Propionyl chloride, AlCl3 (1.2–1.5 eq) in anhydrous dichloromethane.
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Outcome : Introduces the propionyl group, later modified to the oxoethoxy chain via oxidation and esterification.
Step 2: Oxidation and Ether Formation
-
Oxidation : Propionyl to oxoethoxy using KMnO4 in acidic conditions.
-
Coupling : Reaction with methyl glycolate under Dean-Stark conditions for azeotropic water removal.
Industrial-Scale Optimization
Catalytic Systems and Solvent Selection
Purification Strategies
-
Recrystallization : Ethanol/water mixtures (3:1 v/v) achieve >99% purity.
-
Chromatography : Silica gel columns with hexane/ethyl acetate gradients (4:1 to 1:1) remove byproducts.
Comparative Analysis of Methods
Key Findings :
-
Industrial methods prioritize fewer steps and catalytic efficiency, leveraging CuBr for sulfamoylation and etherification.
-
Academic routes (e.g., Friedel-Crafts) suffer from byproduct formation but are valuable for introducing complex side chains.
Mechanistic Insights
Bromination Regioselectivity
Etherification Dynamics
-
Mitsunobu reaction : Transfers configuration via oxyphosphonium intermediates, ensuring retention of stereochemistry.
-
Williamson synthesis : SN2 mechanism favors primary alkyl halides, necessitating methyl glycolate activation as a tosylate.
Challenges and Solutions
Byproduct Formation
Q & A
Q. What are the recommended synthetic protocols for preparing Methyl 5-bromo-2-((2-methoxy-2-oxoethoxy)methyl)benzoate?
The synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. For example:
- Step 1 : Bromination of methyl 2-(hydroxymethyl)benzoate using brominating agents (e.g., NBS or Br₂ in controlled conditions) to introduce the 5-bromo substituent.
- Step 2 : Etherification via nucleophilic substitution, where the hydroxyl group reacts with methyl 2-chloroacetate (or similar reagents) in the presence of a base (e.g., K₂CO₃) to form the (2-methoxy-2-oxoethoxy)methyl side chain .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is commonly used to isolate the product. Characterization via ¹H/¹³C NMR, IR, and HR-MS confirms structural integrity .
Q. How should researchers characterize this compound to confirm its purity and structure?
A combination of spectroscopic and analytical techniques is essential:
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm, methoxy groups at δ 3.8–4.0 ppm) and confirm ester/ether linkages .
- IR Spectroscopy : Look for C=O stretches (~1720–1740 cm⁻¹ for ester groups) and C-Br vibrations (~600–700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HR-MS) : Verify molecular ion peaks matching the exact mass (e.g., C₁₃H₁₅BrO₅: calculated [M+H]⁺ = 347.0145) .
- Melting Point/XRD : For crystalline samples, compare with literature data (e.g., triclinic crystal system, space group P1) .
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area. Avoid exposure to moisture or direct sunlight to prevent decomposition .
- Emergency Protocols : In case of accidental exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction (SC-XRD) is pivotal for elucidating 3D structure and intermolecular interactions:
- Space Group Analysis : For example, triclinic P1 (a = 7.47 Å, b = 10.47 Å, c = 12.28 Å) reveals non-coplanar aromatic rings and side-chain orientations .
- Intermolecular Interactions : π-π stacking (e.g., centroid distances of 3.6–4.0 Å) and weak C–H···O/N hydrogen bonds stabilize the crystal lattice. These interactions influence solubility and packing efficiency .
- Data Contradictions : If experimental XRD patterns conflict with computational models (e.g., DFT), refine the structure using SHELX software (e.g., SHELXL for small-molecule refinement) .
Q. What strategies optimize reaction yields during the etherification step in its synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of the hydroxyl group.
- Catalysis : Add catalytic KI or tetrabutylammonium bromide (TBAB) to accelerate SN2 reactions .
- Temperature Control : Maintain 50–60°C to balance reaction rate and side-product formation (e.g., elimination byproducts).
- Monitoring : Use TLC (hexane:EtOAc = 3:1) to track reaction progress and adjust stoichiometry if intermediates stall .
Q. How do substituents influence the compound’s reactivity in further derivatization?
- Bromine as a Directing Group : The 5-bromo substituent facilitates electrophilic aromatic substitution (e.g., Suzuki coupling for biaryl synthesis) .
- Ester Hydrolysis : The methoxycarbonyl group can be hydrolyzed to carboxylic acid under acidic/basic conditions (e.g., LiOH in THF/H₂O), enabling conjugation with amines or alcohols .
- Steric Effects : The bulky (2-methoxy-2-oxoethoxy)methyl group may hinder reactivity at the ortho position, necessitating optimized reaction conditions (e.g., higher temperatures or microwave-assisted synthesis) .
Q. How can researchers address discrepancies in spectroscopic data during characterization?
- NMR Signal Overlap : Use 2D NMR (e.g., COSY, HSQC) to resolve coupled protons and assign ambiguous peaks .
- Impurity Identification : Compare HR-MS isotopic patterns with theoretical values to detect halogenated byproducts (e.g., di-brominated species) .
- Crystallographic Validation : Cross-verify NMR/IR data with SC-XRD results to confirm regiochemistry and substituent orientation .
Q. What are the applications of this compound in supramolecular chemistry or drug discovery?
- Coordination Polymers : The ester and ether moieties can act as ligands for metal-organic frameworks (MOFs), leveraging halogen bonding with transition metals .
- Pharmacophore Development : As a brominated aromatic ester, it serves as a precursor for kinase inhibitors or antimicrobial agents. For example, coupling with heterocycles (e.g., triazoles) via Click chemistry enhances bioactivity .
- Chiral Resolution : The compound’s stereogenic centers (if present) can be exploited for enantioselective catalysis or chiral stationary phases in HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
